(R)-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
Description
This compound is a chiral sulfinamide derivative featuring a unique sterically bulky adamantyl-phosphino group. Its structure combines a sulfinamide backbone with a diphenylmethyl group substituted by di(adamantan-1-yl)phosphine at the ortho position of the phenyl ring. The adamantyl groups confer exceptional rigidity and steric bulk, making the compound valuable in asymmetric catalysis, particularly as a ligand in transition-metal-catalyzed reactions. The stereochemical configuration (R,S) is critical for its enantioselective performance .
Properties
Molecular Formula |
C38H52NOPS |
|---|---|
Molecular Weight |
601.9 g/mol |
IUPAC Name |
N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H52NOPS/c1-36(2,3)42(40)39(4)35(32-10-6-5-7-11-32)33-12-8-9-13-34(33)41(37-20-26-14-27(21-37)16-28(15-26)22-37)38-23-29-17-30(24-38)19-31(18-29)25-38/h5-13,26-31,35H,14-25H2,1-4H3/t26?,27?,28?,29?,30?,31?,35-,37?,38?,41?,42?/m0/s1 |
InChI Key |
MWJGYFSGTDMIEO-ZPABIEPUSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N(C)[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of adamantane derivatives with phosphino phenyl compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Overview
(R)-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a phosphino sulfinamide compound with significant potential in various scientific fields, particularly in catalysis and medicinal chemistry. This compound's unique structural features, including the adamantane moiety and sulfinamide functionality, contribute to its reactivity and selectivity in chemical reactions.
Catalysis
The compound serves as a ligand in transition metal-catalyzed reactions. Its ability to form stable complexes with metals enhances catalytic activity in various organic transformations:
- C-C Coupling Reactions : The phosphine component allows for efficient coupling of aryl halides and other electrophiles, facilitating the synthesis of biaryl compounds.
- C-O Coupling Reactions : As a ligand, it has shown effectiveness in catalyzing reactions that form carbon-oxygen bonds, which are crucial in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry
The sulfinamide group is known for its bioactivity, contributing to the compound's potential therapeutic applications:
- Antitumor Activity : Preliminary studies have indicated that derivatives of sulfinamides can exhibit cytotoxic effects against various cancer cell lines. The unique structure of this compound may enhance its efficacy.
- Neuroprotective Properties : Research into phosphonoamide compounds has revealed their potential neuroprotective effects, suggesting that (R)-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide could be investigated for treating neurodegenerative diseases.
Environmental Chemistry
The environmental impact of phosphorus-containing compounds is an area of growing concern:
- Toxicity Studies : Research has focused on the toxicity of phosphonoamides towards aquatic organisms. Studies involving clams have assessed biomarkers for oxidative stress and neurotoxicity upon exposure to similar compounds, indicating the need for careful monitoring of such substances in ecosystems .
Case Study 1: Catalytic Efficiency in C-C Coupling
A study demonstrated that (R)-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide significantly improved yields in Suzuki-Miyaura cross-coupling reactions compared to traditional phosphine ligands. The enhanced performance was attributed to the steric bulk provided by the adamantane substituents.
Case Study 2: Neurotoxicity Assessment
In a study assessing the effects of phosphorus compounds on marine life, clams exposed to similar phosphonoamide derivatives exhibited increased levels of oxidative stress markers and neurotoxic effects. This research highlights the importance of understanding the environmental impact of such compounds, particularly regarding their accumulation in edible species .
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. This interaction is often mediated by the phosphino and adamantane groups, which provide the necessary binding affinity and specificity .
Comparison with Similar Compounds
Research Findings and Trends
- Similarity Analysis : Tanimoto coefficients () indicate ~70–80% structural similarity between the target compound and naphthalenyl/xanthenyl analogs, primarily due to shared sulfinamide and phosphine motifs. However, adamantyl substitution reduces similarity to <50% with linear alkyl-phosphine derivatives .
- Emerging Applications : The target compound’s rigidity has inspired its use in stabilizing reactive intermediates in C–H activation reactions, a niche where less bulky analogs underperform .
Biological Activity
(R)-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organophosphorus compound with significant implications in medicinal chemistry and catalysis. Its unique structural features, including adamantane and phosphino groups, confer distinctive biological activities that are currently under investigation.
Chemical Structure and Properties
The molecular formula of this compound is C₃₈H₅₂NOPS, with a molecular weight of 601.9 g/mol. The IUPAC name is N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide. The structure includes multiple functional groups that enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₅₂NOPS |
| Molecular Weight | 601.9 g/mol |
| IUPAC Name | N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
| CAS Number | 1929530-55-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The phosphino group enhances binding affinity, while the adamantane moiety contributes to the compound's stability and lipophilicity, facilitating cellular uptake. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to potential therapeutic effects.
Biological Activity
Research has identified several key areas where (R)-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide exhibits notable biological activities:
1. Antioxidant Activity
Studies have shown that compounds with similar structures exhibit significant radical scavenging properties. For instance, related phosphine ligands have demonstrated IC₅₀ values in the range of 30 to 50 µM in various assays (DPPH and ABTS), indicating their potential as antioxidants .
2. Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored, particularly in the context of neutral sphingomyelinase (nSMase). Inhibitors of nSMase are crucial for regulating extracellular vesicle biogenesis, which is implicated in various diseases. Preliminary data suggest that modifications on the phosphino group can enhance selectivity and potency against nSMase .
3. Cytotoxicity
Preliminary cytotoxicity assays indicate that this compound may exhibit selective toxicity towards certain cancer cell lines. The mechanism appears to involve disruption of cellular signaling pathways critical for cancer cell survival .
Case Study 1: Antioxidant Properties
In a comparative study of adamantane-based phosphines, the antioxidant activity was assessed using DPPH and ABTS assays. The results indicated that compounds similar to (R)-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide exhibited IC₅₀ values ranging from 30 µM to 50 µM, highlighting their potential use in oxidative stress-related conditions .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of nSMase by phosphine derivatives. The synthesized compounds were tested for their inhibitory effects on nSMase activity in vitro. The most potent inhibitors showed IC₅₀ values significantly lower than previously known inhibitors, suggesting that modifications to the phosphino group can enhance biological efficacy .
Q & A
Basic: What are the key synthetic steps for preparing this compound, and how is stereochemical control achieved?
The synthesis involves three critical stages:
- Adamantane-phosphine coupling : The di(adamantan-1-yl)phosphino group is introduced via nucleophilic substitution or metal-catalyzed cross-coupling, requiring anhydrous conditions to prevent oxidation of the phosphine moiety .
- Sulfinamide incorporation : The (R)-N,2-dimethylpropane-2-sulfinamide is coupled using a chiral auxiliary strategy. For example, a Mitsunobu reaction or stereospecific alkylation ensures retention of configuration at the sulfur center .
- Stereochemical resolution : Chiral HPLC or diastereomeric crystallization is employed to isolate the desired (R,S) stereoisomer, as described for analogous sulfinamide-phosphine hybrids .
Advanced: How can reaction conditions be optimized to enhance yield and enantiomeric excess (ee) during synthesis?
A full factorial experimental design is recommended to evaluate variables such as:
- Temperature : Lower temperatures (0–5°C) minimize racemization during sulfinamide coupling .
- Catalyst loading : Palladium catalysts (e.g., Pd(OAc)₂) at 2–5 mol% improve coupling efficiency for adamantane-phosphine intermediates .
- Solvent polarity : Polar aprotic solvents (e.g., THF/DCM mixtures) enhance solubility of bulky intermediates while stabilizing transition states .
Statistical modeling (e.g., ANOVA) of these parameters can predict optimal conditions, as demonstrated in flow-chemistry syntheses of structurally complex organophosphines .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm backbone connectivity, but signal overlap from adamantane and phenyl groups complicates analysis. DEPT-135 and 2D COSY/HSQC resolve ambiguities in methyl and methine regions .
- 31P NMR : Critical for verifying the phosphine moiety’s integrity (δ ~−10 to −20 ppm for diarylphosphines) .
- X-ray Crystallography : Provides definitive stereochemical assignment, particularly for the sulfinamide’s chiral sulfur center .
Advanced: How can conflicting stereochemical data (e.g., NMR vs. X-ray) be resolved?
- Computational Modeling : Density Functional Theory (DFT) calculates expected NMR chemical shifts and compares them to experimental data to validate configurations .
- Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers by correlating experimental and simulated spectra .
- Rotational NOE (ROESY) : Identifies spatial proximity between adamantane protons and phenyl groups to corroborate stereochemistry .
Basic: What safety precautions are essential when handling this compound?
- Phosphine Stability : Store under inert gas (N₂/Ar) to prevent oxidation to phosphine oxide .
- Sulfinamide Reactivity : Use PPE (gloves, goggles) to avoid skin/eye irritation, as sulfinamides are moderate irritants .
- Ventilation : Adamantane derivatives may release volatile byproducts; use fume hoods during synthesis .
Advanced: How does the adamantane-phosphine moiety influence catalytic performance in asymmetric reactions?
- Steric Effects : The adamantane groups create a rigid, hydrophobic environment that enhances enantioselectivity in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings) by restricting substrate access to specific coordination sites .
- Electronic Effects : The electron-rich phosphine donor accelerates oxidative addition steps in catalytic cycles, as observed in analogous diphenylphosphine ligands .
Basic: What purification methods ensure high enantiomeric purity?
- Chiral Stationary Phase (CSP) Chromatography : Use columns packed with cellulose tris(3,5-dimethylphenylcarbamate) for baseline separation of diastereomers .
- Recrystallization : Hexane/EtOAc (9:1) selectively crystallizes the desired isomer, leveraging differences in solubility .
Advanced: What strategies mitigate side reactions during synthesis?
- Protection of Phosphine : Temporarily convert the phosphine to a borane adduct to prevent oxidation during sulfinamide coupling .
- Low-Temperature Quenching : Halt reactions at −78°C to arrest acid-sensitive intermediates (e.g., sulfinamide hemiaminals) .
Basic: How should this compound be stored to maintain stability?
- Temperature : Store at −20°C in amber vials to prevent photodegradation .
- Moisture Control : Use molecular sieves (3Å) in sealed containers to avoid hydrolysis of the sulfinamide group .
Advanced: What are emerging applications in medicinal chemistry or materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
